N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide
Description
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide is a synthetic benzamide derivative characterized by a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 4-fluorobenzamide moiety at position 4. Its benzofuran and benzamide motifs are common in bioactive molecules, often influencing pharmacokinetic properties such as solubility and receptor binding .
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5/c1-14-19-10-8-17(27-25(29)15-4-6-16(26)7-5-15)12-22(19)32-24(14)23(28)20-13-18(30-2)9-11-21(20)31-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFYXGRPKZNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 416.4 g/mol
- CAS Number : 951998-62-2
This compound features a benzofuran core substituted with a dimethoxybenzoyl group and a fluorobenzamide moiety, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act on various receptors, modifying signaling pathways that regulate cellular growth and apoptosis.
- Cytotoxicity in Cancer Cells : Preliminary studies suggest that it exhibits selective cytotoxicity towards certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Anticancer Activity
Research indicates that this compound displays promising anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against human lung adenocarcinoma (A549) and melanoma (WM115) cell lines. The mechanism involves induction of apoptosis and DNA damage (e.g., through caspase activation) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Apoptosis via caspase activation |
| WM115 | 15 | DNA damage induction |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Studies suggest it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models .
Case Studies
- Study on Tumor Cell Lines : A study investigated the effects of the compound on A549 and WM115 cells, confirming its ability to induce apoptosis via caspase-dependent pathways. The results indicated significant cytotoxicity at low concentrations .
- Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Diversity : The target compound’s 2,5-dimethoxybenzoyl group distinguishes it from etobenzanid and diflufenican, which prioritize halogenated aryl groups (e.g., dichlorophenyl, difluorophenyl) for herbicidal activity . The 4-fluorobenzamide moiety aligns with fluorinated analogs like diflufenican, where fluorine enhances metabolic stability and lipophilicity.
Benzofuran vs.
Lack of Functional Data : While etobenzanid and diflufenican have well-documented agrochemical uses, the target compound’s activity remains uncharacterized in the available evidence. Structural parallels suggest possible herbicidal or pharmacological applications, but experimental validation is required.
Methodological Considerations for Comparative Analysis
The evidence highlights tools and methodologies relevant to studying such compounds:
- Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement and could elucidate the target compound’s 3D structure .
- Dose-Effect Studies : The Litchfield-Wilcoxon method could quantify potency and slope parameters if pharmacological data were available .
- Molecular Visualization : ORTEP-3 enables precise rendering of molecular geometry, aiding in steric/electronic comparisons with analogs .
Preparation Methods
Cyclization of o-Hydroxyaryl Propargyl Ethers
A common approach involves the acid-catalyzed cyclization of o-hydroxyaryl propargyl ethers to form the benzofuran ring. For example, treatment of 2-hydroxy-5-methoxypropargyl benzene with sulfuric acid in acetic acid induces cyclization, yielding the 3-methyl-1-benzofuran intermediate. This method ensures high regioselectivity for the methyl group at position 3.
Reaction Conditions :
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Catalyst: H₂SO₄ (0.5 equiv)
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Solvent: Acetic acid
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Temperature: 80°C
-
Yield: 78–82%
Palladium-Catalyzed Coupling for Ring Formation
Alternatively, palladium-mediated coupling between 2-bromo-5-methoxyphenol and methyl acetylene under Sonogashira conditions generates the benzofuran core. This method allows for better control over substituent placement.
Optimized Parameters :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Et₃N
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Solvent: THF
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Temperature: 60°C
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Yield: 70–75%
Introduction of the 2,5-Dimethoxybenzoyl Group
Functionalization at position 2 of the benzofuran ring requires careful acylation.
Friedel-Crafts Acylation
The benzofuran intermediate undergoes Friedel-Crafts acylation with 2,5-dimethoxybenzoyl chloride in the presence of AlCl₃. However, competing reactions at position 6 necessitate temporary protection of the hydroxyl group.
Procedure :
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Protect position 6 with a tert-butyldimethylsilyl (TBS) group.
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React with 2,5-dimethoxybenzoyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane.
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Deprotect using tetrabutylammonium fluoride (TBAF).
Yield : 65% after deprotection
Directed Ortho-Metalation (DoM)
For improved regiocontrol, a directed metalation strategy employs a directing group (e.g., trimethylsilyl) at position 6. Lithiation with LDA followed by quenching with 2,5-dimethoxybenzaldehyde yields the acylated product.
Key Steps :
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Directed lithiation at –78°C
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Quenching with electrophilic benzaldehyde
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Oxidation to ketone using PCC
Installation of the 4-Fluorobenzamide Moiety
The final step involves amidating the position 6 hydroxyl group with 4-fluorobenzoic acid .
Carbodiimide-Mediated Coupling
Activation of 4-fluorobenzoic acid with EDC/HOBt facilitates coupling with the benzofuran amine derivative.
Reaction Setup :
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Amine: 6-Amino-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran
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Carboxylic Acid: 4-Fluorobenzoic acid (1.1 equiv)
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Coupling Agents: EDC (1.2 equiv), HOBt (1.2 equiv)
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Solvent: DMF
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Temperature: 25°C
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Yield: 85–90%
Schotten-Baumann Conditions
For larger-scale synthesis, the Schotten-Baumann reaction using 4-fluorobenzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) provides efficient amide formation.
Advantages :
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Rapid reaction (<2 hours)
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Easy separation of aqueous and organic layers
Purification and Characterization
Final purification employs silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water.
Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, Ar-F), 7.45 (s, 1H, benzofuran-H), 6.92 (s, 1H, dimethoxybenzoyl-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
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LC-MS : m/z 492.2 [M+H]⁺.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzofuran core via cyclization of substituted phenols or furans. For example, coupling agents like trichloroisocyanuric acid (TCICA) or sodium pivalate are used to facilitate amidation between intermediates such as 2,5-dimethoxybenzoyl chloride and fluorobenzamide derivatives . Optimization focuses on temperature control (e.g., reflux in acetonitrile or dichloromethane) and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95% by HPLC).
Q. How is the structural elucidation of this compound performed, particularly for confirming regiochemistry and stereochemistry?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures and confirming regiochemistry . For non-crystalline samples, advanced NMR techniques (e.g., 2D COSY, NOESY) and high-resolution mass spectrometry (HRMS) are employed. Computational methods like density functional theory (DFT) can predict and validate molecular geometries .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., COX-1/2 inhibition for anti-inflammatory potential ).
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., IC₅₀ determination).
- Receptor binding : Radioligand displacement assays (e.g., 5-HT1 receptor modulation ).
Solubility in DMSO/PBS and stability under assay conditions (pH 7.4, 37°C) must be validated.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Discrepancies often arise from differences in assay protocols or compound purity. To address this:
- Standardize assays : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., LY344864 for 5-HT1 receptor studies ).
- Quality control : Validate compound purity (>98%) via HPLC and elemental analysis.
- Meta-analysis : Compare data with structurally analogous compounds (e.g., fluorobenzamide derivatives in ).
Q. What computational strategies are effective for predicting pharmacokinetic properties and target interactions?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ADMETLab estimate solubility, bioavailability, and cytochrome P450 interactions.
- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 or 5-HT1 receptors ).
- MD simulations : GROMACS or AMBER models dynamic interactions over time (≥100 ns simulations).
Q. How can reaction mechanisms for nucleophilic substitutions in the benzofuran core be experimentally validated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via HPLC or GC-MS under varying temperatures and solvent polarities.
- Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in methoxy groups.
- Theoretical validation : Compare experimental activation energies with DFT-calculated transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
